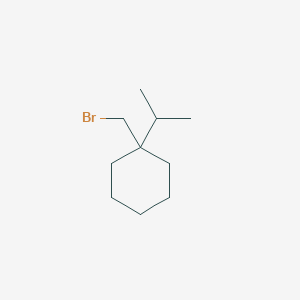
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane is an organic compound that belongs to the class of alkyl halides It features a cyclohexane ring substituted with a bromomethyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane can be synthesized through several methods:
Halogenation of Alkanes: One common method involves the bromination of 1-(methyl)-1-(propan-2-yl)cyclohexane using bromine (Br2) in the presence of light or a radical initiator.
Substitution Reactions: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) on 1-(hydroxymethyl)-1-(propan-2-yl)cyclohexane with bromine using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and controlled temperature conditions are often employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, cyanide, or amines) to form different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Various substituted cyclohexane derivatives.
Elimination: Alkenes such as 1-(propan-2-yl)cyclohexene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons like 1-(methyl)-1-(propan-2-yl)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in drug development.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yl)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1-(propan-2-yl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methyl)cyclohexane: Similar structure but with a methyl group instead of an isopropyl group.
1-(Bromomethyl)cyclohexane: Lacks the isopropyl group.
Uniqueness
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane is unique due to the presence of both a bromomethyl group and an isopropyl group on the cyclohexane ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H19Br |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9(2)10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
DUYRZSWKGKBPCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


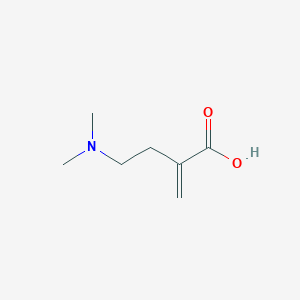

![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)


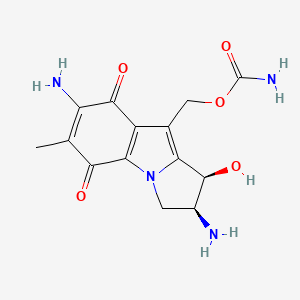
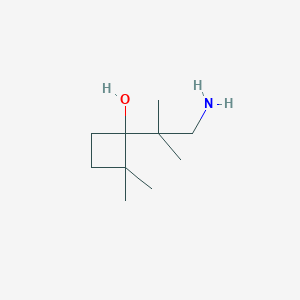
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
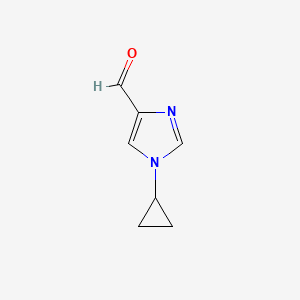
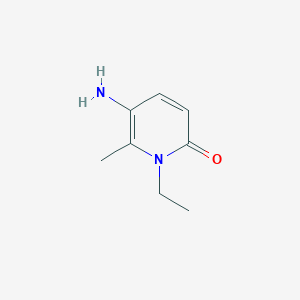
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
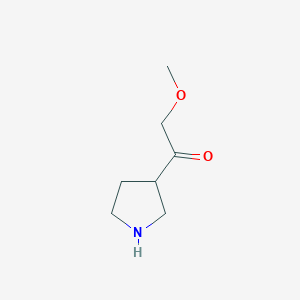
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
